molecular formula C26H31ClN2O4 B12140795 (4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}pyrrolidine-2,3-dione

(4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}pyrrolidine-2,3-dione

Cat. No.: B12140795
M. Wt: 471.0 g/mol
InChI Key: RLQWZDUTZXWWER-ZNTNEXAZSA-N
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Description

The compound (4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine-2,3-dione core, substituted with a 4-chlorophenyl group, a dimethylaminopropyl chain, and a hydroxyphenylmethylidene moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}pyrrolidine-2,3-dione typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through the cyclization of appropriate diketone precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Dimethylaminopropyl Chain: This can be done via nucleophilic substitution reactions, where the dimethylaminopropyl group is introduced using reagents like 3-dimethylaminopropyl chloride.

    Addition of the Hydroxyphenylmethylidene Moiety: This step may involve aldol condensation reactions between the pyrrolidine-2,3-dione core and the hydroxyphenylmethylidene precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenylmethylidene moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylaminopropyl chain and the 4-chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as alkyl, acyl, or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving carbonyl groups and aromatic rings.

Medicine

In medicinal chemistry, the compound’s structure suggests potential pharmacological activity. It could be investigated for its effects on various biological targets, such as receptors or enzymes, and its potential as a therapeutic agent.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}pyrrolidine-2,3-dione exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}pyrrolidine-2,3-dione
  • (4E)-5-(4-fluorophenyl)-1-[3-(dimethylamino)propyl]-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}pyrrolidine-2,3-dione

Uniqueness

Compared to its analogs, the presence of the 4-chlorophenyl group in (4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}pyrrolidine-2,3-dione may confer unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This could result in distinct pharmacological profiles and applications.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules

Properties

Molecular Formula

C26H31ClN2O4

Molecular Weight

471.0 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31ClN2O4/c1-16(2)33-21-12-9-19(15-17(21)3)24(30)22-23(18-7-10-20(27)11-8-18)29(26(32)25(22)31)14-6-13-28(4)5/h7-12,15-16,23,30H,6,13-14H2,1-5H3/b24-22+

InChI Key

RLQWZDUTZXWWER-ZNTNEXAZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)/O)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)O)OC(C)C

Origin of Product

United States

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